molecular formula C13H21N3O3 B1383155 tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1445951-38-1

tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No. B1383155
CAS RN: 1445951-38-1
M. Wt: 267.32 g/mol
InChI Key: NQCDRTVKZMSHQL-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is a derivative of the triazolo[4,3-a]pyrazine class of compounds . These compounds are known for their antibacterial activity and are used in the development of new antimicrobial agents .


Synthesis Analysis

The synthesis of these compounds involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure–activity relationship of the triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .

Scientific Research Applications

Anticancer Drug Synthesis

This compound is utilized in the synthesis of imidazo[1,2-a]pyrazine derivatives, which have shown significant anticancer activities . An iodine-catalyzed method allows for the creation of these derivatives through a one-pot three-component condensation process . These compounds have been tested against various cancer cell lines, such as Hep-2, HepG2, MCF-7, and A375, showing promising results compared to standard drugs like Doxorubicin .

Fluorescent Probes Development

The photophysical properties of the imidazo[1,2-a]pyrazine derivatives synthesized from this compound make them suitable for use as fluorescent probes . These probes can be used in biological imaging and diagnostics to track and visualize biological processes .

Green Chemistry

The synthesis of imidazo[1,2-a]pyrazine derivatives via multicomponent reactions (MCRs) is an example of green chemistry . This approach is atom-economical, less time-consuming, and results in simpler product purification, as it incorporates almost all starting materials into the final product .

Biological Activity Studies

Due to the presence of nitrogen-containing heterocyclic compounds, this compound is of interest for studying a broad range of biological activities . These studies can lead to the development of new medications and treatments for various diseases .

Chemical Education

The compound’s synthesis process can serve as a valuable educational tool in chemical education , demonstrating practical applications of organic synthesis techniques and the principles of green chemistry .

Material Science

The structural versatility of the compound allows for its use in material science , particularly in the development of new materials with specific properties tailored for electronic or photonic applications .

Environmental Monitoring

Derivatives of this compound could potentially be used in environmental monitoring . Their reactivity with certain pollutants could allow for the development of sensors that detect and measure environmental contaminants .

Pharmaceutical Research

In pharmaceutical research , the compound’s derivatives can be explored for their potential as intermediates in the synthesis of a variety of drugs, beyond just anticancer agents. This could include drugs for neurological disorders, inflammation, and other conditions .

Future Directions

The future directions for these compounds involve the development of new antimicrobial agents with excellent antibacterial activity . The triazolo[4,3-a]pyrazine scaffold is used as an essential building block in organic synthesis, which works as a key template for the development of various therapeutic agents .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-9-11-14-7-10(8-17)16(11)6-5-15(9)12(18)19-13(2,3)4/h7,9,17H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCDRTVKZMSHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

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